molecular formula C19H22ClN3O3S B501567 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide CAS No. 832147-46-3

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B501567
CAS No.: 832147-46-3
M. Wt: 407.9g/mol
InChI Key: OZKLVFXWIBSMBA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-[4-(Benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide is a piperazine-acetamide derivative featuring a benzenesulfonyl group attached to the piperazine ring and an acetamide moiety linked to a 5-chloro-2-methylphenyl group. Its molecular formula is C19H21ClN3O3S (calculated based on structural analogs in and ). The compound’s structure combines sulfonamide and acetamide pharmacophores, which are commonly associated with diverse biological activities, including antimicrobial, antifungal, and neuroprotective effects .

Characterization typically involves NMR, mass spectrometry (e.g., ESI-MS), and elemental analysis to confirm purity and structure .

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c1-15-7-8-16(20)13-18(15)21-19(24)14-22-9-11-23(12-10-22)27(25,26)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKLVFXWIBSMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 1-benzylpiperazine with benzenesulfonyl chloride under basic conditions to yield 1-(benzenesulfonyl)piperazine. This intermediate is then reacted with 5-chloro-2-methylphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated methylphenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural analogs and their biological activities:

Compound Name / ID Key Structural Features Biological Activity / Target Reference
Target Compound : 2-[4-(Benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide - Benzenesulfonyl-piperazine
- 5-Chloro-2-methylphenylacetamide
Potential TRPC modulation, antimicrobial (inferred)
PPZ2 () - 2,3-Dimethylphenyl-piperazine
- 2-Ethoxyphenylacetamide
TRPC3/6/7 activation, neuroprotective
Compound 5l () - 4-Methoxybenzyl-piperazine
- 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole
Antimicrobial (gram-positive bacteria)
Compound 47 () - Benzo[d]thiazol-5-ylsulfonyl-piperazine
- 3,5-Difluorophenylacetamide
Antifungal, antimicrobial
Compound 17 () - 2,3-Dichlorophenyl-piperazine
- 3-(Trifluoromethyl)phenylacetamide
Anticonvulsant
Compound 14 () - 4-Chlorophenyl-piperazine
- 4-(p-Tolyl)thiazole
MMP inhibition (anti-inflammatory)

Key Comparative Insights

Pharmacological Targets :

  • TRPC Channel Modulation : PPZ2 () activates TRPC3/6/7 channels, suggesting that the target compound’s benzenesulfonyl group may alter selectivity or potency compared to PPZ2’s dimethylphenyl group. The sulfonyl moiety could enhance solubility or receptor binding .
  • Antimicrobial Activity : Compounds with sulfonyl-piperazine motifs (e.g., ’s Compound 47) show antifungal and gram-positive bacterial activity. The target compound’s benzenesulfonyl group may confer similar properties but with variable efficacy depending on substituent electronics .

Structural-Activity Relationships (SAR) :

  • Piperazine Substituents : Electron-withdrawing groups (e.g., benzenesulfonyl in the target) may enhance metabolic stability compared to electron-donating groups (e.g., 4-methoxybenzyl in ’s Compound 5k) .
  • Acetamide Moieties : The 5-chloro-2-methylphenyl group in the target compound contrasts with anticonvulsant derivatives in (e.g., 3-trifluoromethylphenyl), suggesting divergent pharmacokinetic profiles .

Physical and Synthetic Data: Yields and Purity: Analogs in report yields of 70–78%, while PPZ2 () is synthesized via DAG-dependent pathways. The target compound’s synthesis may require optimization for similar efficiency .

Contradictions and Gaps

  • TRPC Specificity : PPZ2’s cross-reactivity with TRPC3/6/7 () complicates its therapeutic use. The target compound’s benzenesulfonyl group might reduce off-target effects, but experimental validation is needed .
  • Antimicrobial vs. Anticonvulsant Activity : ’s derivatives prioritize halogenated aryl groups for anticonvulsant effects, whereas the target’s 5-chloro-2-methylphenyl group may shift activity toward other targets .

Biological Activity

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C21H22ClN5O2S, with a molecular weight of 444.0 g/mol. Its structure includes a piperazine ring, a benzenesulfonyl group, and an acetamide moiety linked to a chlorinated aromatic system.

PropertyValue
Molecular FormulaC21H22ClN5O2S
Molecular Weight444.0 g/mol
IUPAC NameThis compound

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS).

  • Receptor Interactions : The compound may act as an antagonist or modulator at various receptors, including serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Antidepressant Effects

Studies have shown that related compounds exhibit antidepressant-like effects in animal models. For instance, the structural similarity with known antidepressants suggests that this compound may influence serotonin pathways, potentially leading to mood stabilization.

Osteoclastogenesis Inhibition

In a study focusing on related piperazine compounds, significant inhibition of osteoclastogenesis was observed. This suggests potential applications in treating bone resorption diseases such as osteoporosis. The mechanism involves altering mRNA expressions of osteoclast-specific markers and blocking F-actin belt formation in vitro .

Case Studies

  • In Vivo Studies : In an experimental model, compounds similar to this compound were administered to OVX-induced bone loss mice. Results indicated that these compounds could prevent bone loss by inhibiting osteoclast maturation and function .
  • Pharmacological Screening : A series of pharmacological assays demonstrated that related piperazine derivatives exhibited potent activity against various cancer cell lines, suggesting that the compound may also possess anticancer properties.

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